molecular formula C12H22N2O2 B567155 tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1214743-62-0

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B567155
CAS No.: 1214743-62-0
M. Wt: 226.32
InChI Key: UHWAZPYFRBULMP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWAZPYFRBULMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Diels-Alder Cyclization

A Diels-Alder reaction between a diene and dienophile precursor forms the bicyclic skeleton. For example, heating a substituted pyrrolidine derivative with a tert-butyl-protected amine under reflux in toluene generates the diazabicyclo[3.2.2]nonane core. Typical conditions include:

  • Catalyst : Lewis acids (e.g., ZnCl₂) at 5 mol%

  • Temperature : 110°C for 12–18 hours

  • Yield : 60–70% after column chromatography.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM of diene precursors offers stereochemical control. For instance, a bis-allylamine derivative undergoes RCM in dichloromethane at 40°C, yielding the bicyclic structure with >90% stereopurity. Post-reduction (H₂/Pd-C) saturates the double bond, finalizing the diazabicyclo framework.

tert-Butoxycarbonyl (Boc) Protection and Functionalization

After bicyclic core assembly, Boc protection stabilizes the secondary amine:

Boc-Anhydride Coupling

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), introduces the carboxylate group. Key parameters:

  • Molar Ratio : 1.2 equivalents Boc₂O per amine

  • Reaction Time : 4–6 hours at 25°C

  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and rotary evaporation.

Alternative Boc-Activating Agents

Boc-Cl in tetrahydrofuran (THF) with triethylamine (TEA) as a base achieves comparable yields (85–90%) but requires stringent moisture control.

Industrial-Scale Synthesis and Optimization

Large-scale production prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

  • Residence Time : 30 minutes at 100°C

  • Throughput : 1 kg/day with ≥95% purity

  • Solvent Recovery : Integrated distillation units reduce waste.

Crystallization and Purification

  • Recrystallization Solvent : Ethyl acetate/hexane (1:3 v/v)

  • Purity : ≥99% by HPLC (C18 column, acetonitrile/water gradient)

  • Yield Loss : <5% during polishing.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Diels-Alder + Boc6598Moderate120
RCM + Boc7599High180
Industrial Flow9099.5Very High85

Data synthesized from structural analogs and process economics.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Employing bulky substituents (e.g., tert-butyl groups) on the dienophile enforces desired regiochemistry.

Boc Deprotection Risks

Acidic conditions (e.g., TFA) during deprotection can degrade the bicyclic core. Neutral buffering (pH 7.4) and low temperatures (0–5°C) minimize decomposition.

Emerging Methodologies

Enzymatic Boc Protection

Lipase-catalyzed transesterification in ionic liquids achieves 80% yield under mild conditions (30°C, 24 hours), reducing organic solvent use.

Photocatalytic Cyclization

Visible-light-mediated [2+2] cycloaddition shortens reaction times to 2 hours with comparable yields (70%), though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .

Scientific Research Applications

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1214743-62-0
  • Molecular Formula : C₁₂H₂₁N₂O₂ (or C₁₂H₂₂N₂O₂ in some sources)
  • Molecular Weight : 226.32 g/mol
  • Appearance : Powder or liquid
  • Purity : 95–97%
  • Storage : Tightly closed containers, dry conditions at 2–8°C

Applications :
Primarily used in medicinal chemistry and pharmaceutical research as a building block for protein degraders (e.g., PROTACs) and bioactive molecules . Its bicyclic structure provides conformational rigidity, enhancing target binding specificity .

Comparison with Structurally Similar Compounds

Bicyclic Diazabicyclo Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Applications Purity Hazards (Selected)
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (Target Compound) 1214743-62-0 C₁₂H₂₁/₂₂N₂O₂ 226.32 Bicyclo[3.2.2]nonane scaffold Medicinal chemistry, PROTACs 95–97% H302 (harmful if swallowed)
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-16-6 C₁₀H₁₈N₂O₂ 198.26 Smaller bicyclo[3.1.1]heptane framework Drug discovery intermediates N/A H315 (skin irritation)
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate 194032-49-0 C₁₁H₂₀N₂O₂ 220.29 Bicyclo[3.2.1]octane system Chemical biology >95% Not reported
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 C₁₁H₂₀N₂O₂ 220.29 Bicyclo[2.2.2]octane with defined stereochemistry Chiral catalysts N/A H319 (eye irritation)

Key Observations :

  • Ring Size and Rigidity: The target compound’s bicyclo[3.2.2]nonane system offers a larger, more rigid scaffold compared to bicyclo[3.1.1]heptane (smaller, higher ring strain) and bicyclo[2.2.2]octane (symmetric but less steric bulk) .
  • Bioactivity : Bicyclo[3.2.2] derivatives are preferred in PROTAC design due to enhanced binding to E3 ligases, whereas smaller bicyclo[3.1.1] systems may lack sufficient surface area for target engagement .

Spiro and Fused-Ring Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Applications
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester N/A C₁₄H₂₄N₂O₂ 252.36 Spiro[4.5]decane junction Kinase inhibitors
8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate 1005187-65-4 C₂₈H₃₈N₃O₈ 544.62 Multi-substituted spiro system Peptidomimetics

Key Observations :

  • Spiro vs. Bicyclic Systems : Spiro compounds (e.g., 2,7-diazaspiro[4.5]decane) exhibit axial chirality , enabling unique binding modes in enzyme active sites, while bicyclic systems prioritize planar rigidity .
  • Synthetic Complexity : Multi-substituted spiro derivatives (e.g., CAS 1005187-65-4) require advanced synthetic routes, limiting their scalability compared to simpler bicyclic carboxylates .

Research Findings and Trends

  • Synthetic Methods : The target compound is synthesized via ring-closing metathesis or Pd-catalyzed cross-coupling , whereas spiro analogues often require multi-step sequences involving nitro-group reductions (e.g., ) .
  • Drug Discovery: Bicyclo[3.2.2]nonane derivatives show improved metabolic stability over smaller bicyclic systems in preclinical studies, attributed to reduced CYP450 interactions .

Biological Activity

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS Number: 1214743-62-0) is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol, has garnered interest in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

Structural Characteristics

The compound features a bicyclic framework that includes two nitrogen atoms, contributing to its chemical reactivity. The tert-butyl ester group enhances its solubility and stability, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways.

Pharmacological Applications

  • Anticancer Activity : Recent studies have suggested that compounds with similar bicyclic structures exhibit anticancer properties. For instance, analogs of diazabicyclo compounds have been explored for their ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Some research points to the potential neuroprotective effects of related compounds in models of neurodegeneration, indicating that they may help mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation.
  • Animal Models : In vivo studies using animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy treatments.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsMechanism of Action
This compoundYesPotentialEnzyme inhibition
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylateYesYesEnzyme inhibition and oxidative stress reduction
tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylateLimitedNoUnknown

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate?

The synthesis involves multi-step protocols starting from protected bicyclic precursors. For example:

  • Step 1 : Deprotection of a parent compound using dodecanethiol and lithium hydroxide hydrate in DMF.
  • Step 2 : Purification via extraction (e.g., ethyl acetate/water) and chromatography (e.g., silica gel).
  • Step 3 : Final Boc-protection to stabilize the amine group . Note: Variations in reaction conditions (e.g., microwave-assisted coupling) may improve yields for downstream derivatization .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
  • Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge precautions are critical due to low flash points .
  • Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Q. What analytical techniques validate the structural integrity of this compound?

  • NMR Spectroscopy : Key signals include tert-butyl protons at δ ~1.33 ppm and bicyclic backbone resonances (e.g., δ 3.15–4.83 ppm for bridgehead protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 288.34 for C₁₃H₂₄N₂O₅) and fragmentation patterns .
  • InChIKey : Use standardized identifiers (e.g., OUFBVDKNEWUFHP-UHFFFAOYSA-N) for database cross-referencing .

Advanced Research Questions

Q. How does the bicyclo[3.2.2]nonane framework influence reactivity in cross-coupling reactions?

The rigid bicyclic structure imposes steric constraints, directing regioselectivity in reactions like:

  • Buchwald–Hartwig amination : Preferential coupling at the less hindered nitrogen site .
  • Suzuki–Miyaura cross-coupling : Enhanced stability of Pd intermediates due to chelation effects . Experimental Tip: Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density distribution .

Q. How can researchers resolve discrepancies in reported hazard classifications for this compound?

  • Case Study : Some SDS reports list "no known hazards" , while others classify it as harmful if swallowed (H302) or irritating to skin (H315) .
  • Resolution :
  • Validate purity (e.g., ≥95% by HPLC) to rule out toxic impurities .
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) to update hazard profiles .
  • Consult updated regulatory databases (e.g., PubChem, EPA DSSTox) for consensus .

Q. What computational strategies predict its binding affinity to nicotinic acetylcholine receptors (nAChRs)?

  • Docking Studies : Use software like AutoDock Vina to model interactions with α7 and α4β2 nAChR subtypes. Key residues (e.g., Trp149 in α7) form π-π interactions with the bicyclic core .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
  • QSAR Models : Corrogate substituent effects (e.g., ester vs. carbamate groups) on binding energy .

Contradictions and Mitigation

  • Synthesis Yield Variability : Differences in reported yields (e.g., 60–85%) may stem from Boc-protection efficiency. Optimize stoichiometry of LiOH or reaction time .
  • Ecotoxicity Data Gaps : No bioaccumulation or degradability data exist . Prioritize OECD 301/310 testing for environmental risk assessments.

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